11beta-Prostaglandin F1beta

Negative control Stereochemical SAR Prostaglandin pharmacology

11β-Prostaglandin F1β (CAS 37785-86-7), systematically named 9β,11β,15S-trihydroxy-prost-13E-en-1-oic acid, is a synthetic stereoisomer of the endogenous lipid mediator Prostaglandin F1α (PGF1α). Unlike PGF1α, which bears the natural 9α,11α-diol configuration, this compound bears both hydroxyl groups in the β-orientation, a stereochemical arrangement not encountered in any naturally biosynthesized mammalian F-series prostaglandin.

Molecular Formula C20H36O5
Molecular Weight 356.5 g/mol
CAS No. 37785-86-7
Cat. No. B159212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11beta-Prostaglandin F1beta
CAS37785-86-7
Synonyms9β,11β-PGF1α; 11β-PGF1β; 11-epi PGF1β
Molecular FormulaC20H36O5
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
InChIInChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19-/m0/s1
InChIKeyDZUXGQBLFALXCR-MBOYTVKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11β-Prostaglandin F1β (CAS 37785-86-7): Stereochemical Identity and Baseline Characteristics for Research Procurement


11β-Prostaglandin F1β (CAS 37785-86-7), systematically named 9β,11β,15S-trihydroxy-prost-13E-en-1-oic acid, is a synthetic stereoisomer of the endogenous lipid mediator Prostaglandin F1α (PGF1α) . Unlike PGF1α, which bears the natural 9α,11α-diol configuration, this compound bears both hydroxyl groups in the β-orientation, a stereochemical arrangement not encountered in any naturally biosynthesized mammalian F-series prostaglandin . It is supplied as a crystalline solid by multiple specialty chemical vendors and is formally classified as a prostaglandin research reagent for non-diagnostic, non-therapeutic use .

Why Generic Substitution Fails for 11β-Prostaglandin F1β: Stereochemistry Drives Functional Non-Equivalence


Stereochemical configuration at C-9 and C-11 is the primary determinant of pharmacological activity among F-series prostaglandins . PGF1α (9α,11α) is a vasoconstrictor in the pulmonary vascular bed, whereas its C-9 epimer PGF1β (9β,11α) is essentially inactive in the same model, confirming that inversion of a single hydroxyl abolishes pressor activity . The target compound 11β-PGF1β inverts both the C-9 and C-11 hydroxyls (9β,11β), a double epimerization that multiple independent supplier technical documents describe as having no published biological activity to date, in direct contrast to the well-characterized receptor-mediated effects of PGF1α, PGF1β, and PGF2α . Substituting 11β-PGF1β with another in-class prostaglandin will therefore introduce biological activity where none is expected, invalidating experimental controls or confounding structure—activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 11β-Prostaglandin F1β: Comparator-Anchored Data for Procurement Decisions


Absence of Published Biological Activity: 11β-PGF1β vs. PGF1α and PGF1β

Independent product documentation from Cayman Chemical, Santa Cruz Biotechnology, Aladdin, GLPBio, and Bertin Bioreagent all explicitly state that no published reports of biological activity exist for 11β-PGF1β . This absence of documented activity is itself a quantitative datum (zero published functional studies) and stands in contrast to PGF1α (9α,11α), which has well-characterized FP receptor binding (8% relative potency vs. PGF2α at the ovine corpus luteum FP receptor) and smooth muscle contractile activity (half as active as PGF2α in human respiratory smooth muscle assays in vitro) , and to PGF1β (9β,11α), which enhances respiratory rate in experimental animals upon intravenous administration .

Negative control Stereochemical SAR Prostaglandin pharmacology Receptor profiling

Pulmonary Vascular Reactivity: Class-Level Inference from PGF1β Epimer Data (Kadowitz 1975)

In a direct head-to-head comparison performed in the intact spontaneously breathing dog under controlled pulmonary blood flow, PGF1α (9α,11α) and PGF2α increased lobar arterial pressure, whereas PGF1β (9β,11α) and PGF2β had 'little if any effect when infused into the lobar artery' . The study concluded that 'the configuration of the hydroxyl group at carbon 9 is an important determinant of pressor activity' . While the Kadowitz study evaluated PGF1β (9β,11α) rather than 11β-PGF1β (9β,11β), the data establish a class-level inference: single inversion of the C-9 hydroxyl from α to β abolishes pulmonary vasoconstrictor activity; the target compound inverts both C-9 and C-11 hydroxyls, representing a structural modification that, by extension of this SAR, is expected to eliminate residual activity at prostaglandin receptors.

Pulmonary pharmacology Vasoconstriction Structure-activity relationship Prostaglandin receptor

Certified Purity and Physicochemical Specification: 11β-PGF1β vs. Commercial PGF1α Standards

Cayman Chemical's 11β-PGF1β (Item No. 15450) is supplied as a crystalline solid with a certified purity of ≥99%, solubility in DMF >50 mg/mL, DMSO >50 mg/mL, ethanol >75 mg/mL, and PBS (pH 7.2) >2 mg/mL, with documented stability of ≥4 years when stored at -20°C . These specifications are comparable to, and in the case of solubility in ethanol slightly exceed, those of commercial PGF1α analytical standards (e.g., Cayman Item No. 15010, purity ≥98%), making 11β-PGF1β a fully qualified reference material for chromatographic method development and MS-based quantification workflows .

Analytical reference standard Purity specification Quality control Prostaglandin quantification

Stereochemical Identity Confirmation: TLC Mobility Differentiation via Boric Acid Complexation (Lincoln et al. 1973)

Lincoln et al. (1973) reported that 11β-PGF1α (synonymous with 11β-PGF1β) and its C-11 epimer 11α-PGF1β could be distinguished by thin-layer chromatography (TLC) using boric acid-impregnated silica gel plates or a methanol-chloroform-boric acid solvent system, which exploits the differential mobility of cis-1,3-diols (11α,15S-syn) versus trans-1,3-diols (11β,15S-anti) . This analytical distinction is critical because 11β-PGF1β and PGF1β (9β,11α) share identical molecular mass (356.5 Da) and empirical formula (C₂₀H₃₆O₅), rendering them indistinguishable by mass spectrometry alone and requiring stereospecific chromatographic or spectroscopic methods for unambiguous identification .

Stereochemical analysis Thin-layer chromatography Diol configuration Structural assignment

Distinction from 11-Deoxy PGF1β: Functional Group Presence as a Determinant of Biological Activity Profile

11-Deoxy prostaglandin F1β (CAS 37785-99-2), a synthetic analog lacking the C-11 hydroxyl group entirely, exhibits well-defined vasodepressor and bronchodilator activities in guinea pigs at a dose of 500 μg/kg, in direct contrast to both PGF1α and PGF2α . The target compound 11β-PGF1β retains the C-11 hydroxyl but in the β-configuration (rather than the natural α), yet has no published biological activity reports . This comparison demonstrates that removal of the C-11 hydroxyl (11-deoxy analog) generates a functionally active compound with a qualitatively different pharmacological profile (vasodepressor/bronchodilator), while stereochemical inversion alone (11β-PGF1β) appears to silence activity, underscoring that the hydroxyl stereochemistry—not merely its presence—governs receptor engagement.

Synthetic analog comparison 11-deoxy prostaglandins Vasodepressor activity Bronchodilator activity

Recommended Application Scenarios for 11β-Prostaglandin F1β Based on Verified Differentiation Evidence


Negative Control for Prostaglandin F-Series Receptor Activation Assays

Because five independent supplier technical documents confirm zero published reports of biological activity for 11β-PGF1β , this compound serves as an ideal negative control in FP receptor and other prostanoid receptor activation assays. When used alongside PGF1α (FP receptor partial agonist, 8% relative potency vs. PGF2α) or PGF2α (full agonist), any observed signal can be confidently attributed to receptor-mediated pharmacology rather than non-specific effects of the prostaglandin scaffold.

Stereochemical Reference Standard for LC-MS/MS and GC-MS Lipidomics Method Validation

With a certified purity of ≥99%, defined solubility profile in four solvents, and batch-specific Certificate of Analysis , 11β-PGF1β meets the requirements for a quantitative analytical reference standard. Its identical molecular mass (356.5 Da) to PGF1α, PGF1β, and other F1-series prostaglandins makes it particularly valuable for developing stereospecific chromatographic separation methods, as documented by Lincoln et al. (1973) using boric acid TLC to resolve cis/trans-1,3-diol epimers .

Structure-Activity Relationship (SAR) Tool for Mapping Prostaglandin Hydroxyl Configuration Requirements

The Kadowitz et al. (1975) study established that inversion of the C-9 hydroxyl alone from α to β abolishes pulmonary vasoconstrictor activity . 11β-PGF1β extends this SAR by inverting both C-9 and C-11 hydroxyls to the β-configuration, providing a double-epimerization probe that allows researchers to dissect the independent contributions of each chiral center to receptor binding and functional selectivity when compared with PGF1α (9α,11α), PGF1β (9β,11α), and 11-deoxy PGF1β (lacking C-11 hydroxyl).

Purity Benchmark Standard for Prostaglandin Impurity Profiling in Pharmaceutical Quality Control

Since 11β-PGF1β is documented as the 11-epimer of PGF1β and prostaglandin E1 impurity 19 (Alprostadil Impurity 19) is PGF1β , 11β-PGF1β can serve as a chromatographic system suitability standard for resolving closely eluting epimeric impurities in prostaglandin-based active pharmaceutical ingredient (API) manufacturing, leveraging the stereospecific TLC mobility data published by Lincoln et al. for boric acid-based separation systems .

Quote Request

Request a Quote for 11beta-Prostaglandin F1beta

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.